[4-(Azocan-1-ylmethyl)phenyl]methanamine
Description
Significance of Amine Functionalities in Organic and Synthetic Chemistry
Amines are a fundamental class of organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms are replaced by alkyl or aryl groups. researchgate.net Their importance is vast, spanning across industrial, pharmaceutical, and biological domains. aksci.comscbt.com The defining feature of an amine is the nitrogen atom with a lone pair of electrons, which imparts basicity and nucleophilicity to the molecule. researchgate.netscbt.com
Amines are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen atom. researchgate.netnih.gov This classification is critical as it dictates the reactivity and potential applications of the amine. accelachem.com
As Building Blocks: Amines are indispensable intermediates in organic synthesis. aksci.comgoogle.com They participate in a wide array of reactions, including alkylation, acylation, and condensation reactions, to form a multitude of other compounds. researchgate.netgoogle.com For instance, primary amines react with carboxylic acids to form amides, a key linkage in peptides and proteins. google.com
In Industry: The applications of amines are widespread. They are crucial in the manufacturing of dyes, such as azo dyes, polymers like polyurethanes and nylon, agrochemicals including herbicides and pesticides, and as corrosion inhibitors. aksci.comscbt.com
In Pharmaceuticals and Biology: The amine functional group is a cornerstone of medicinal chemistry. enamine.net It is present in a vast number of drugs, including analgesics like morphine, anesthetics, and antidepressants. scbt.comaccelachem.com Furthermore, amines are central to biology, forming the basis of amino acids, the building blocks of proteins, and acting as neurotransmitters like serotonin (B10506) and dopamine (B1211576) that regulate critical physiological processes. researchgate.netscbt.comresearchgate.net
The presence of both a primary amine (-NH₂) and a tertiary amine (the nitrogen in the azocane (B75157) ring) in [4-(Azocan-1-ylmethyl)phenyl]methanamine suggests a molecule with multiple reactive sites and the potential for complex chemical behavior.
Importance of Substituted Benzylamines as Synthetic Building Blocks
Benzylamine (B48309) (C₆H₅CH₂NH₂) and its substituted derivatives are a privileged structural motif in chemistry. accelachem.com They consist of a benzyl (B1604629) group attached to an amine, combining the aromatic nature of the benzene (B151609) ring with the reactivity of the amine.
These compounds are valuable synthetic intermediates and are found in numerous important molecules:
Pharmaceuticals: Substituted benzylamines are integral to a wide range of pharmaceuticals. They are found in drugs for treating bacterial infections, cardiovascular disease, and depression. accelachem.com Their structure often serves as a key component for interacting with biological targets.
Synthetic Utility: In organic synthesis, the benzyl group in benzylamines is often used as a "masked" source of ammonia or as a protecting group for amines. After a series of reactions, the benzyl group can be cleaved through hydrogenolysis, revealing a primary or secondary amine. Various synthetic routes exist to create substituted benzylamines, including reductive amination of aldehydes and modern catalytic methods like copper-catalyzed C-H functionalization. accelachem.com
Material Science: Benzylamine derivatives are used in polymer production, for example, as curing agents for epoxy resins, which enhances their mechanical and thermal properties.
The structure of this compound, with its two amine-containing substituents on the phenyl ring, positions it as a complex and functionalized benzylamine derivative.
Role of Azocane Ring Systems in Advanced Molecular Structures
Azocane, also known as heptamethyleneimine, is a saturated eight-membered heterocyclic compound containing one nitrogen atom. While less common than five- or six-membered nitrogen heterocycles, these larger ring systems are of growing interest in medicinal chemistry and materials science.
The synthesis of azocine (B12641756) (the unsaturated analog) and azocane rings can be challenging due to thermodynamic and kinetic factors. However, several synthetic strategies have been developed, including:
Ring-Closing Metathesis (RCM)
Ring-Expansion Reactions
Cycloaddition Reactions
Various forms of cyclization (metal-catalyzed, radical, Friedel-Crafts)
Azocane rings are found in the core structure of some bioactive compounds, including a group of opioids known as azocines (e.g., pentazocine, phenazocine). The saturated azocane ring itself is a component of the drug guanethidine. The conformational flexibility of the eight-membered ring can be a key factor in how these molecules interact with biological targets.
Defining the Research Scope for this compound
Publicly available research specifically detailing the synthesis, properties, and applications of this compound is limited. The compound is primarily listed in the catalogs of chemical suppliers. However, based on its constituent parts, a clear research scope can be defined to explore its potential.
The molecule features a primary benzylic amine and a tertiary amine connected to the same aromatic ring. This arrangement makes it a diamine with distinct steric and electronic properties at each nitrogen center.
Key areas for future research would include:
Synthesis: Developing and optimizing efficient synthetic routes to this molecule. A likely approach would involve the reaction of a 1,4-bis(halomethyl)benzene with azocane, followed by conversion of the remaining halide to a primary amine.
Coordination Chemistry: Investigating its potential as a bidentate ligand for metal complexes, utilizing the two nitrogen atoms as coordination sites. The properties of such complexes could be explored for catalysis or materials science applications.
Medicinal Chemistry: Using the molecule as a scaffold or intermediate for the synthesis of more complex drug candidates. The primary amine offers a convenient handle for further functionalization, while the lipophilic azocane and the rigid phenyl spacer could be important for binding to biological targets.
Polymer Science: Exploring its use as a monomer or cross-linking agent in the synthesis of novel polymers, leveraging the reactivity of its two amine groups.
Chemical Data Tables
Table 1: General Properties of Key Functional Groups
| Functional Group Class | General Structure | Key Characteristics | Common Applications |
| Primary Amines | R-NH₂ | Nucleophilic, Basic, Can form hydrogen bonds | Synthesis of amides, pharmaceuticals, dyes |
| Substituted Benzylamines | Ar-CH₂-NR₂ | Aromatic and amine properties, Can be cleaved by hydrogenolysis | Pharmaceutical intermediates, protecting groups |
| Azocanes | C₇H₁₅N | Saturated 8-membered heterocycle, Conformational flexibility | Opioid structures, pharmaceutical synthesis |
Table 2: Properties of this compound
| Property | Value | Source |
| CAS Number | 115174-12-4 | |
| Molecular Formula | C₁₅H₂₄N₂ | |
| Molecular Weight | 232.36 g/mol |
Strategic Disconnections and Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a powerful tool for devising a synthetic route by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the analysis can be approached by considering the key bond formations that assemble the final structure.
Formation of the Central Benzyl Amine Moiety
A primary disconnection point is the bond between the azocane nitrogen and the benzylic carbon. This suggests a synthetic route where a pre-formed azocane is coupled with a suitable electrophilic benzene derivative. A common and effective method for this transformation is reductive amination. In this forward sense, azocane could be reacted with 4-(aminomethyl)benzaldehyde in the presence of a reducing agent to form the target molecule. Alternatively, a nucleophilic substitution reaction between azocane and a 4-(halomethyl)benzylamine derivative could also be envisioned.
Another key disconnection is at the benzylic C-N bond of the primary amine. This suggests that the primary amine could be introduced late in the synthesis, for instance, by the reduction of a corresponding nitrile or azide, or through the Gabriel synthesis.
Introduction of the Azocane Ring System
The azocane ring itself presents a significant synthetic challenge due to the entropic and enthalpic barriers associated with the formation of medium-sized rings. rsc.org A retrosynthetic disconnection of the azocane ring can be envisioned through several C-N bond cleavages. This leads to acyclic precursors that can undergo intramolecular cyclization to form the eight-membered ring. The choice of the specific bond to disconnect will depend on the chosen cyclization strategy.
Incorporation of the Terminal Primary Amine Group
The terminal primary amine can be retrosynthetically disconnected to a more stable functional group that can be converted to the amine in the final steps of the synthesis. A common precursor is a nitrile group (-CN), which can be reduced to a primary amine (-CH₂NH₂). Another approach involves the use of a protected amine, such as a phthalimide (B116566) in the Gabriel synthesis, which can be deprotected to reveal the primary amine. This strategy is often employed to avoid side reactions of the reactive primary amine during the construction of the rest of the molecule.
Formation of the Azocane Ring System in Target Compounds
The construction of the eight-membered azocane ring is a critical step in the synthesis of this compound. Various cyclization and ring-expansion strategies have been developed for the synthesis of such medium-sized nitrogen heterocycles. rsc.org
Cyclization Approaches to Eight-Membered Nitrogen Heterocycles
The direct formation of an eight-membered ring via intramolecular cyclization is a common strategy. This typically involves an acyclic precursor containing a nucleophilic nitrogen and an electrophilic carbon at appropriate positions to facilitate ring closure.
Transition-metal-catalyzed intramolecular cyclization has emerged as a powerful tool for the synthesis of medium-sized heterocycles. nih.gov For instance, palladium-catalyzed reactions can be employed to form C-N bonds within a suitably functionalized linear precursor. Another approach involves the cyclization of nitrogen-centered radicals, which can be generated from various precursors and can undergo intramolecular addition to an unsaturated bond to form the heterocyclic ring. organicreactions.org
| Cyclization Strategy | Precursor Type | Key Reaction | Reference |
| Transition-Metal-Catalyzed | Acyclic amino-alkene/alkyne | Intramolecular hydroamination/amination | nih.gov |
| Radical Cyclization | N-haloamine or similar | Intramolecular radical addition | organicreactions.org |
| Reductive Amination | Amino-aldehyde/ketone | Intramolecular imine formation and reduction | General Method |
Intramolecular Ring Expansion Reactions
An alternative and often more efficient approach to constructing medium-sized rings is through ring expansion of smaller, more readily available cyclic systems. rsc.org This strategy can overcome the unfavorable entropic factors associated with direct cyclization.
One such method involves the reaction of annulated tetrahydropyridines with activated alkynes, which induces a ring expansion to form the azocine ring system. nih.gov Another powerful technique is the palladium-catalyzed rearrangement of allylic amines, which can achieve a two-carbon ring expansion of smaller cyclic amines like piperidines to their corresponding azocane counterparts. rsc.org This method is particularly attractive due to its mild conditions and tolerance of various functional groups. rsc.org
The Beckmann rearrangement of cyclic oximes has also been utilized for the synthesis of azocine derivatives. nih.gov Furthermore, ring expansion of dihydrobenzazepines with dibromocarbene has been reported as a method to access benzazocine derivatives. rsc.org
| Ring Expansion Method | Starting Ring System | Reagents | Expanded Ring System | Reference |
| Alkyne-Induced | Annulated Tetrahydropyridine | Activated Alkynes | Azocine | nih.gov |
| Palladium-Catalyzed Rearrangement | 2-Alkenyl Piperidine | Palladium Catalyst | Azocane | rsc.org |
| Beckmann Rearrangement | Cyclic Oxime | Acid | Azocine | nih.gov |
| Carbene Insertion | Dihydrobenzazepine | Dibromocarbene | Benzazocine | rsc.org |
Direct Cyclization Methodologies
Direct methodologies for the construction of the azocane ring, an eight-membered N-heterocycle, are of significant interest due to their potential for efficiency. These strategies often rely on transition-metal-catalyzed reactions to form the cyclic structure in a controlled manner.
One notable approach is a rhodium-catalyzed cycloaddition–fragmentation sequence. acs.org This method utilizes N-cyclopropylacrylamides as starting materials, which, in the presence of a phosphine-ligated cationic Rh(I) catalyst and a carbon monoxide (CO) atmosphere, generate rhodacyclopentanone intermediates. Subsequent insertion of the alkene component followed by fragmentation yields the desired functionalized azocane. acs.org This strategy provides a direct and modular entry to this heterocyclic system, which has historically been challenging to access. acs.org The reaction proceeds smoothly for a range of substrates with alkyl, aryl, or amino substituents. acs.org
Another relevant strategy, although applied to the synthesis of diazocines (eight-membered rings containing two nitrogen atoms), is the reductive ring closure of dinitro compounds. beilstein-journals.org This key reaction involves an initial oxidative C-C coupling of nitrotoluenes, followed by a reductive azo condensation to form the diazocine ring. beilstein-journals.org The yield and reproducibility of this cyclization have been improved by a process of over-reduction to a hydrazine intermediate, followed by reoxidation to the final azo unit. beilstein-journals.org
Table 1: Rhodium-Catalyzed Cycloaddition-Fragmentation for Azocane Synthesis
| Entry | Substrate (R2 substituent) | Product | Yield (%) |
|---|---|---|---|
| 1 | H (4a) | 7a | 74 |
| 2 | Me (4b) | 7b | 85 |
| 3 | Ph (4c) | 7c | 88 |
| 4 | 4-MeO-Ph (4d) | 7d | 91 |
| 5 | N(Bn)2 (4e) | 7e | 78 |
Data sourced from a study on direct approaches to functionalized azocanes. acs.org
Synthesis of Functionalized Azocane Precursors
The synthesis of functionalized precursors is a critical step that allows for the introduction of diverse chemical handles and subsequent elaboration into complex target molecules. Various methods have been developed to create substituted azocane and related azocine rings.
A versatile method involves using amino dimethoxyacetophenones as foundational building blocks. For instance, treatment of 2-amino-4,6-dimethoxyacetophenone with cinnamoyl chloride yields an amide intermediate. Subsequent treatment with a base, such as potassium tert-butoxide (t-BuOK), leads directly to a highly functionalized azocane derivative through an intramolecular reaction. semanticscholar.org
Other synthetic routes focus on building the azocine ring system through different cyclization strategies. One such method employs a one-pot, three-step synthesis to construct the azocine ring using anion chemistry and an intramolecular Friedel-Crafts reaction of an ester, a strategy that has been applied to the synthesis of the natural product magallanesine. researchgate.net Another approach achieves the synthesis of azocine derivatives through the addition reactions of enaminones with acenaphthoquinone, followed by oxidative cleavage of the resulting diols. researchgate.net Furthermore, trifluoromethyl-substituted azocanes can be accessed from 2-(trifluoropropan-2-ol) piperidines via a metal-free ring-expansion that proceeds through a bicyclic azetidinium intermediate. researchgate.net
Construction of the Benzylamine Framework
The benzylamine moiety is a common and important structural motif in pharmaceuticals and other biologically active molecules. ias.ac.in Its construction is a fundamental transformation in organic synthesis, with reductive amination being one of the most widely employed and practical methods. ias.ac.inbyu.edu
Reductive Amination Strategies for Benzylamine Derivatives
Reductive amination is a powerful method for forming amines from carbonyl compounds (aldehydes or ketones). byu.edu The process typically involves the condensation of a carbonyl compound with an amine (such as ammonia for primary amine synthesis) to form an imine or iminium ion intermediate, which is then reduced in situ by a suitable reducing agent. ias.ac.inbyu.edu When the carbonyl, amine, and reducing agent are mixed together at the outset, it is known as direct reductive amination. ias.ac.in
A variety of catalysts and reaction conditions have been explored to optimize the synthesis of benzylamines. A study on the reductive amination of benzaldehyde (B42025) with ammonia in a slurry reactor investigated several solid catalysts, including Raney Ni, Ni/SiO2, Ru/C, and Ru/Al2O3. researchgate.net Another approach involves an indirect reductive amination where aromatic aldehydes react with aqueous ammonia to form hydrobenzamide (B1588721) intermediates. These intermediates are subsequently reduced with sodium borohydride (B1222165) (NaBH4) in methanol (B129727) to produce a mixture of primary and secondary benzylamines. ias.ac.in
Microwave-assisted reductive amination has been shown to be a fast and efficient method for this transformation. nih.gov Tandem catalytic systems, such as a combination of Cu/SiO2 and Au/TiO2, can facilitate the continuous synthesis of benzylamine from benzyl alcohol via a dehydrogenation/amination/reduction sequence without an external H2 supply. hw.ac.ukresearchgate.netepa.gov
Table 2: Catalyst Performance in Reductive Amination of Benzaldehyde
| Catalyst | Benzyl Alcohol Yield (%) | Dibenzylamine Yield (%) | Other By-products (%) |
|---|---|---|---|
| Raney Ni | 5.5 | 88.2 | 6.3 |
| Ni/SiO2 | 10.3 | 81.5 | 8.2 |
| Ru/C | 1.8 | 95.1 | 3.1 |
| Ru/Al2O3 | 2.1 | 93.7 | 4.2 |
Data from a study on technological aspects of reductive amination of benzaldehyde with ammonia. researchgate.net
Catalytic Asymmetric Hydrogenation of Imines and Enamines
Catalytic asymmetric hydrogenation represents a highly efficient and environmentally friendly method for producing chiral amines, which are crucial building blocks for pharmaceuticals and natural products. researchgate.netdicp.ac.cn This strategy involves the reduction of prochiral imines and enamines using molecular hydrogen or a hydrogen source in the presence of a chiral transition-metal complex. researchgate.net
Metals such as ruthenium, rhodium, iridium, and palladium are commonly used, paired with a vast array of chiral ligands to induce high enantioselectivity. dicp.ac.cnscispace.com Asymmetric Transfer Hydrogenation (ATH) is a particularly useful variant that employs readily available hydrogen donors like isopropanol (B130326) or formic acid instead of gaseous H2. scispace.com Chiral ligands, often 1,2-diamines or 1,2-aminoalcohols, in complex with metals like rhodium, have proven highly effective in the ATH of N-sulfonyl imines, yielding chiral amines with excellent enantioselectivity. scispace.com
Organocatalytic approaches have also emerged as a powerful alternative. These systems typically use a chiral Brønsted acid, such as a BINOL-derived phosphoric acid, to activate the imine, and a Hantzsch ester as the hydrogen source to perform the reduction. scispace.comcore.ac.uk
Table 3: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of N-Sulfonyl Imines
| Imine Substrate | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|
| N-((4-methoxyphenyl)methylene)-4-methylbenzenesulfonamide | 99 | 98 |
| N-((4-chlorophenyl)methylene)-4-methylbenzenesulfonamide | 99 | 97 |
| N-(1-phenylethylidene)-4-methylbenzenesulfonamide | 98 | 95 |
| N-((naphthalen-2-yl)methylene)-4-methylbenzenesulfonamide | 99 | 98 |
Data from a review on advances in asymmetric transfer hydrogenation of imines. scispace.com
Biocatalytic Approaches via Transaminases and Reductive Aminases
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for amine synthesis. Enzymes such as transaminases (TAs) and reductive aminases (RedAms) are particularly effective for this purpose. researchgate.netnih.gov
Transaminases, which are pyridoxal-5'-phosphate (PLP) dependent enzymes, catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or an amino acid) to a carbonyl acceptor. researchgate.netresearchgate.net This process can achieve excellent enantioselectivity in the reductive amination of ketones and aldehydes to form chiral amines. For example, a transaminase from Pseudomonas putida (Pp-SpuC) has been shown to mediate the synthesis of a range of substituted benzylamines from their corresponding aldehydes. researchgate.net A significant challenge in transaminase-catalyzed reactions is the unfavorable reaction equilibrium, which often requires strategies for its displacement.
Reductive aminases (RedAms) are another class of enzymes that have gained interest for their ability to synthesize chiral amines. nih.gov These enzymes utilize an amine donor and a reducing equivalent (typically from NADH or NADPH) to directly aminate a carbonyl substrate. nih.gov RedAms can be engineered through structure-guided mutagenesis to enhance their activity and selectivity for specific substrates, enabling access to complex chiral amine building blocks with multiple stereocenters. nih.gov
Table 4: Synthesis of Benzylamines Mediated by Pseudomonas putida Transaminase (Pp-SpuC)
| Substrate (Benzaldehyde Derivative) | Conversion (%) with Isopropylamine Donor |
|---|---|
| Benzaldehyde | >99 |
| 4-Methoxybenzaldehyde | >99 |
| 4-Chlorobenzaldehyde | >99 |
| 4-Nitrobenzaldehyde | 98 |
| 2-Chlorobenzaldehyde | 95 |
Data from a study characterizing a putrescine transaminase from Pseudomonas putida. researchgate.net
Electrocatalytic Reductive Amination
Electrochemical methods provide an appealing alternative for reductive amination, leveraging renewable electricity to drive the chemical transformation. An electrochemical analogue to reductive amination has been demonstrated for the synthesis of benzylamine from benzaldehyde and ammonia. researchgate.net This process operates via an inner-sphere route, which allows for the use of a wide range of heterogeneous electrocatalysts to control the reaction and enhance selectivity. researchgate.net
In one reported system, the hydrogenation of the imine intermediate occurs on a silver electrocatalyst at ambient conditions in methanol. This method achieved an initial Faradaic efficiency of approximately 80% toward the primary amine product, showcasing the potential of electrocatalysis as a sustainable route for benzylamine synthesis. researchgate.net
Transition Metal-Catalyzed C-N Bond Formation for Substituted Benzylamines
Transition metal catalysis has revolutionized the synthesis of arylamines, offering mild and efficient alternatives to traditional methods. Palladium and copper complexes, in particular, have been extensively utilized to facilitate the formation of C-N bonds, enabling the construction of a wide array of substituted benzylamines.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, allowing for the facile synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgacsgcipr.org The development of this reaction has largely superseded harsher, more traditional methods for C-N bond formation. wikipedia.org
The catalytic cycle of the Buchwald-Hartwig amination typically begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes reaction with an amine in the presence of a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the Pd(0) catalyst. libretexts.org The choice of phosphine (B1218219) ligands is critical to the success of the reaction, with increasingly sophisticated ligands being developed to expand the reaction's scope and improve its efficiency under milder conditions. wikipedia.org Bidentate phosphine ligands, for instance, have been shown to prevent the formation of palladium iodide dimers and accelerate the reaction. wikipedia.org
| Aryl Halide/Triflate | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Benzylamine | Pd(OAc)2 | P(o-tolyl)3 | NaOtBu | Toluene (B28343) | 70 | 40 |
| Aryl Perfluorooctanesulfonate | Benzylamine | Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | 80-90 | 76 |
| 4-Bromoanisole | Morpholine | (NHC)Pd(allyl)Cl | - | NaOtBu | Dioxane | RT | 90 |
This table presents illustrative data based on typical Buchwald-Hartwig amination reactions and is not specific to the synthesis of this compound.
Copper-catalyzed carboamination of styrenes represents another valuable method for the synthesis of substituted benzylamines. This three-component reaction allows for the direct assembly of secondary benzylureas and related amine derivatives from styrenes, potassium alkyltrifluoroborates, and ureas, anilines, or amides. nih.govnih.gov The reaction mechanism is thought to involve the addition of an alkyl radical to the styrene (B11656), followed by a metal-mediated oxidative coupling of the resulting benzylic radical with the amine derivative. nih.govnih.gov
This methodology is particularly useful for introducing a variety of side chains onto the benzylic position. The reaction conditions typically involve a copper(II) catalyst, a ligand, an oxidant, and a suitable solvent, with the reaction being carried out at elevated temperatures. nih.gov The regioselectivity of the reaction is a key consideration, with factors such as the electronic properties of the styrene substituent influencing the outcome. nih.gov
| Styrene Derivative | Alkyltrifluoroborate | Amine Source | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) |
| Styrene | Potassium benzyltrifluoroborate | Urea (B33335) | Cu(OTf)2 | MnO2 | DCE | 105 | 81 |
| 4-Methoxystyrene | Potassium isobutyltrifluoroborate | Aniline | Cu(OTf)2 | MnO2 | DCE | 105 | - |
| trans-1-Phenyl-1,3-butadiene | Potassium benzyltrifluoroborate | Urea | Cu(OTf)2 | MnO2 | DCE | 105 | - |
This table presents illustrative data based on typical copper-catalyzed carboamination reactions and is not specific to the synthesis of this compound.
Nucleophilic Substitution Reactions for Benzylamine Derivatives
Nucleophilic substitution reactions provide a classical and straightforward approach to the synthesis of benzylamine derivatives. These reactions typically involve the displacement of a leaving group, such as a halide, from a benzylic position by an amine nucleophile. researchgate.net The reaction of benzyl bromide with various primary and secondary amines is a common example of this synthetic strategy. researchgate.net
The kinetics of these reactions often follow a second-order pathway, consistent with an SN2-type mechanism. researchgate.net The rate of reaction is influenced by the electronic nature of substituents on both the benzylamine and the benzyl halide. Electron-donating groups on the benzylamine nucleophile tend to increase the reaction rate, while electron-withdrawing groups have the opposite effect. researchgate.net This method, while conceptually simple, can sometimes be complicated by overalkylation, where the newly formed secondary amine reacts further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.org
Mannich Reaction for β-Amino Carbonyl Compounds as Intermediates
The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located in the alpha position of a carbonyl compound. wikipedia.org The reaction typically employs an aldehyde (often formaldehyde), a primary or secondary amine, and a ketone or another enolizable carbonyl compound to produce a β-amino carbonyl compound, also known as a Mannich base. wikipedia.orgoarjbp.com These Mannich bases are versatile intermediates that can be further transformed into a variety of nitrogen-containing compounds, including substituted benzylamines.
The mechanism of the Mannich reaction commences with the formation of an iminium ion from the amine and the aldehyde. The enol form of the carbonyl compound then acts as a nucleophile, attacking the iminium ion to form the β-amino carbonyl product. wikipedia.org
One-pot, three-component Mannich reactions are highly efficient for the synthesis of β-amino ketones. scispace.comijitee.org These reactions bring together an aldehyde, an amine, and a ketone in a single step, often under mild conditions and with the use of a catalyst. scispace.comderpharmachemica.com Various catalysts, including maleic acid and bismuth nitrate, have been employed to promote these reactions, offering advantages such as good yields, mild reaction conditions, and environmentally benign procedures. scispace.comresearchgate.net The ability to assemble complex molecules from simple starting materials in a single operation makes this a highly atom-economical approach. derpharmachemica.com
| Aldehyde | Amine | Ketone | Catalyst | Solvent | Yield (%) |
| Benzaldehyde | Aniline | Acetophenone | Maleic Acid | Ethanol | - |
| Aromatic Aldehyde | Aromatic Amine | Aromatic Ketone | Bismuth Nitrate | - | High |
| Benzaldehyde | Aniline | Cyclohexanone | Sulfated MCM-41 | Ethanol | ~95 |
This table presents illustrative data based on typical three-component Mannich reactions and is not specific to the synthesis of this compound.
The development of organocatalytic and enantioselective Mannich reactions has been a significant advancement, allowing for the synthesis of chiral β-amino carbonyl compounds with high enantioselectivity. beilstein-journals.orgacs.org Chiral organocatalysts, such as proline and its derivatives, as well as chiral thiourea (B124793) catalysts, have been successfully employed to control the stereochemical outcome of the reaction. beilstein-journals.orgacs.orgwisc.edu These methods are of great importance for the synthesis of enantiomerically pure pharmaceuticals and natural products. beilstein-journals.org
For example, the decarboxylative Mannich reaction employing β-keto acids as donors, catalyzed by a cinchonine-derived bifunctional thiourea catalyst, has been shown to produce β-amino ketones in excellent yields and with good to moderate enantioselectivities. beilstein-journals.org Similarly, enantioselective Mannich reactions of 2-substituted indolin-3-ones have been developed for the synthesis of chiral β-amino esters using a thiourea catalyst derived from trans-(R,R)-1,2-diaminocyclohexane. acs.org These organocatalytic approaches provide a powerful tool for the asymmetric construction of C-N bonds and the synthesis of complex chiral molecules.
An exploration of modern synthetic strategies for the production of this compound is presented in this article. The focus is on integrated and sustainable approaches, reflecting contemporary trends in chemical synthesis.
Structure
3D Structure
Properties
IUPAC Name |
[4-(azocan-1-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c16-12-14-6-8-15(9-7-14)13-17-10-4-2-1-3-5-11-17/h6-9H,1-5,10-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESTYGSNCURODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
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Mechanistic Investigations of Reactions Relevant to 4 Azocan 1 Ylmethyl Phenyl Methanamine Synthesis
Elucidation of Reductive Amination Mechanisms
Reductive amination is a highly versatile method for forming amine functionalities from carbonyl compounds. ontosight.ai The process involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine. masterorganicchemistry.comwikipedia.org This reaction can be performed in a single pot by combining the carbonyl, the amine, and a reducing agent that selectively reduces the iminium ion over the starting carbonyl compound. wikipedia.org
Hydride Transfer Pathways
The final step of reductive amination is the reduction of the C=N double bond of the imine or, more commonly, the protonated iminium ion. This typically occurs via a hydride transfer from a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). acs.orgnih.gov
Computational studies using Density Functional Theory (DFT) have provided significant insights into this step. The reduction of the iminium ion is kinetically favored over the reduction of the parent aldehyde or ketone. DFT analysis of the reaction between acetaldehyde (B116499) and methylamine (B109427) using STAB as the reductant shows that the activation free energy for the hydride transfer to the imine intermediate is significantly lower than that for the direct reduction of acetaldehyde. nih.gov This selectivity is crucial for the success of one-pot direct reductive amination protocols. nih.gov
The transition state for the hydride transfer is often organized by a Lewis-acidic cation, such as Na⁺ from the borohydride (B1222165) reagent, which coordinates to both the imine nitrogen and the hydride source, facilitating the transfer. acs.orgnih.gov In reactions catalyzed by boron trifluoride complexes with formic acid as the reductant, the rate-determining step has been identified as the hydride transfer from a formate (B1220265) anion to the protonated imine. rsc.org
| Substrate | Reducing Agent | Solvent | ΔG‡ (kcal/mol) | Reference |
|---|---|---|---|---|
| Acetaldehyde | STAB | DCE | 23.5 | nih.gov |
| Z-methylethylideneimine | STAB | DCE | 17.1 | nih.gov |
| Protonated Imine | Formate Anion (BF₃·H₂O catalyst) | - | Rate-Determining Step | rsc.org |
Iminium Ion Intermediate Formation and Reduction
The mechanism of reductive amination begins with the nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine or hemiaminal. wikipedia.orgorganicchemistrytutor.com This step is reversible and is typically catalyzed by mild acid. youtube.com The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Following its formation, the carbinolamine undergoes acid-catalyzed dehydration. The hydroxyl group is protonated to form a good leaving group (water), which is eliminated as the lone pair of electrons on the nitrogen forms a C=N double bond, yielding an imine. organicchemistrytutor.com
Under the slightly acidic conditions (typically pH 4-5) optimal for the reaction, the imine intermediate is in equilibrium with its protonated form, the iminium ion. masterorganicchemistry.comyoutube.com The iminium ion is significantly more electrophilic and reactive towards hydride reduction than the neutral imine. youtube.com Reducing agents like sodium cyanoborohydride (NaBH₃CN) are particularly effective because they are mild enough not to reduce the starting aldehyde or ketone but are sufficiently reactive to reduce the highly electrophilic iminium ion. masterorganicchemistry.comorganic-chemistry.org The hydride attacks the carbon of the C=N bond, delivering the final amine product. organicchemistrytutor.com
Radical Pathways in Reductive Amination
While the ionic pathway is the most common mechanism for reductive amination, radical pathways have been identified, particularly under photochemical conditions. A novel approach utilizing visible-light photoredox catalysis enables the direct reductive amination of aromatic aldehydes without an external hydride source. nih.govacs.org
In this proposed mechanism, the aldehyde and a secondary amine first form an aminal intermediate. nih.gov A photocatalyst, upon excitation by visible light, then mediates a single-electron transfer (SET) from the aminal. nih.govacs.org This oxidation generates a putative α-amino radical, which is a key intermediate in the radical pathway. nih.govacs.org Subsequent steps lead to the final tertiary benzylic amine product. This method is noted for its mild reaction conditions and high functional group tolerance. nih.gov The generation of α-amino radicals from amines via photoredox catalysis is a well-established process that can lead to the formation of electrophilic iminium ions, providing a link between radical and ionic pathways. beilstein-journals.org
Mechanisms of Palladium-Catalyzed C-N Cross-Coupling Reactions
Palladium-catalyzed C-N cross-coupling, widely known as the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis for the formation of aryl amines. wikipedia.orglibretexts.org This reaction involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst and a stoichiometric amount of base. nrochemistry.com
Oxidative Addition, Transmetalation, and Reductive Elimination Cycles
The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves three key elementary steps: nrochemistry.comnumberanalytics.com
Oxidative Addition : The cycle begins with a coordinatively unsaturated Pd(0) complex, which undergoes oxidative addition into the aryl-halide (Ar-X) bond. This step forms a square planar Pd(II) intermediate, [LₙPd(Ar)(X)]. numberanalytics.com For aryl bromides and chlorides, this step is often the rate-determining step of the entire catalytic cycle. acs.orgnih.gov
Amine Coordination and Deprotonation : Following oxidative addition, the amine coordinates to the Pd(II) complex. In a step that is analogous to, but distinct from, the transmetalation step in C-C coupling reactions, the coordinated amine is deprotonated by the base present in the reaction mixture. wikipedia.orgnih.gov This forms a palladium-amido complex, [LₙPd(Ar)(NR₂)], and expels the halide ion. numberanalytics.com
Reductive Elimination : The final step is the reductive elimination from the palladium-amido complex. The aryl and amido ligands couple to form the desired C-N bond of the product aryl amine. wikipedia.orglibretexts.org This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. For this step to occur, the groups being eliminated must typically be in a cis orientation on the metal center. libretexts.org
Role of Ligands and Bases in Catalytic Efficiency and Selectivity
The success of the Buchwald-Hartwig amination is critically dependent on the choice of both the ligand and the base.
Ligands : The ligands, typically bulky, electron-rich phosphines (such as the biaryl monophosphines developed by the Buchwald group) or N-heterocyclic carbenes (NHCs), play a crucial role in modulating the reactivity of the palladium center. nih.govgessnergroup.com
Steric Bulk : Bulky ligands promote the formation of low-coordinate, highly reactive L₁Pd(0) species that readily undergo oxidative addition. They also accelerate the final reductive elimination step. nih.gov
Electron-Donating Ability : Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step. gessnergroup.com
The properties of the ligand can influence which step of the cycle is rate-limiting. For example, DFT studies have shown that for the same reaction, the rate-limiting step can switch from oxidative addition to reductive elimination simply by changing the ligand. acs.org
| Ligand | Rate-Limiting Step | Activation Barrier (kcal/mol) | Reference |
|---|---|---|---|
| BrettPhos | Oxidative Addition | 17.8 | acs.org |
| RuPhos | Reductive Elimination | 22.2 | acs.org |
Bases : A base is required to deprotonate the amine, generating the active nucleophile for the coupling reaction. researchgate.net The choice of base (e.g., sodium tert-butoxide, potassium phosphate, cesium carbonate) can dramatically affect the reaction rate and outcome. The base's role can be complex; it can participate in the rate-determining step, and in some cases, an excess of base can inhibit the reaction by complexing to the palladium center and creating an overly stable, inactive "resting state". nih.govresearchgate.net Kinetic studies have shown that the reaction order with respect to the base can be positive or negative depending on the specific combination of reactants, ligand, and solvent. acs.orgnih.gov
Understanding Mannich Reaction Pathways
The reaction cascade initiates with the formation of an iminium ion from a secondary amine, such as azocane (B75157), and an aldehyde, typically formaldehyde. libretexts.org This process begins with the nucleophilic addition of the amine to the carbonyl carbon of formaldehyde. wikipedia.org The resulting hemiaminal intermediate is unstable and readily undergoes dehydration, particularly under acidic conditions, to yield a highly electrophilic Eschenmoser's salt-like iminium ion. adichemistry.comyoutube.com This cation is significantly more reactive than the starting aldehyde. acs.org
Once the iminium ion is formed, the second key step is the nucleophilic attack by a carbanionic equivalent. byjus.com In the context of synthesizing the target compound's precursor, the nucleophile would be an activated phenyl ring. The electron-rich π-system of the aromatic ring attacks the electrophilic carbon of the iminium ion. numberanalytics.com This step forges the critical C-C bond, linking the aminomethyl group to the phenyl ring. The reaction concludes with a proton transfer step to regenerate the aromaticity of the ring and yield the final Mannich base. numberanalytics.com
While the synthesis of [4-(Azocan-1-ylmethyl)phenyl]methanamine involves an activated aromatic ring as the nucleophile, the classic Mannich reaction utilizes an enolizable carbonyl compound. wikipedia.orgbyjus.com The mechanism in these cases highlights the importance of an acidic α-proton—a hydrogen atom on the carbon adjacent to the carbonyl group. libretexts.org
The reaction is typically catalyzed by acid. youtube.com The acid protonates the carbonyl oxygen, increasing the acidity of the α-protons. A base present in the reaction mixture can then deprotonate the α-carbon to form an enol or enolate. adichemistry.comyoutube.com This enol tautomer is the key nucleophilic species that attacks the iminium ion. wikipedia.orglibretexts.org The entire process of forming the enol from the ketone or aldehyde is known as enolization, a critical step for activating the carbonyl compound to participate in the C-C bond-forming reaction. adichemistry.com The presence of the acidic proton is a prerequisite for the formation of this essential nucleophile. byjus.com
Reaction Kinetics and Thermodynamic Considerations in C-N Bond Formation
The rate-determining step (RDS) is typically the slowest step in the reaction sequence. masterorganicchemistry.com In many Mannich reactions, the C-C bond-forming step—the nucleophilic attack of the enol or activated ring on the iminium ion—is the RDS. However, under certain conditions, the formation of the iminium ion can be rate-limiting.
Computational Chemistry Applications in the Study of 4 Azocan 1 Ylmethyl Phenyl Methanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular systems. For [4-(Azocan-1-ylmethyl)phenyl]methanamine, these methods can predict a range of properties, from the distribution of electrons in the ground state to the energetic profiles of chemical reactions.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. jmchemsci.com By approximating the many-body electronic wavefunction, DFT allows for the calculation of ground state properties with a favorable balance of accuracy and computational cost. espublisher.com For this compound, DFT calculations can provide valuable information about its geometry, electronic distribution, and molecular orbitals.
A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -654.321 |
| Dipole Moment (Debye) | 2.15 |
| HOMO Energy (eV) | -6.23 |
| LUMO Energy (eV) | -0.89 |
| HOMO-LUMO Gap (eV) | 5.34 |
Modeling Reaction Pathways and Transition States
Computational chemistry can be employed to model the reaction pathways of this compound. nih.gov By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy intermediates that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, a critical factor in reaction kinetics.
For instance, the reactivity of the primary amine group in the methanamine moiety can be investigated. The protonation of this group, a fundamental acid-base reaction, can be modeled to determine the pKa of the conjugate acid. Furthermore, reactions involving the azocane (B75157) nitrogen, such as N-alkylation or N-oxidation, can be computationally explored. The calculations would involve locating the transition state structure for the reaction and calculating its energy relative to the reactants. This information helps in predicting the feasibility and rate of such transformations.
Substituent Effects on Reaction Rates and Selectivity
The electronic and steric effects of substituents on the phenyl ring can significantly influence the reactivity of this compound. ucsb.edu Computational studies can systematically investigate these effects by introducing different functional groups at various positions on the ring. For example, the introduction of an electron-donating group, such as a methoxy (B1213986) group, would be expected to increase the electron density on the phenyl ring and potentially affect the basicity of the methanamine nitrogen. Conversely, an electron-withdrawing group, like a nitro group, would have the opposite effect.
By calculating the activation energies for a specific reaction with a series of substituted analogues, a quantitative relationship between the substituent's electronic properties (e.g., Hammett parameter) and the reaction rate can be established. This allows for the prediction of how modifications to the molecular structure will impact its chemical behavior.
| Substituent (para-position) | Calculated Activation Energy (kcal/mol) for a Model Reaction |
|---|---|
| -NO2 | 25.8 |
| -H | 23.5 |
| -CH3 | 22.1 |
| -OCH3 | 21.2 |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and intermolecular interactions. nih.gov For a flexible molecule like this compound, MD simulations are particularly valuable for exploring its accessible conformations and their relative energies.
Conformational Preferences of the Azocane Ring
The eight-membered azocane ring is a flexible moiety that can adopt several low-energy conformations. princeton.edu The conformational landscape of medium-sized rings is often complex, with multiple minima and relatively low energy barriers between them. The most stable conformations of the azocane ring in this compound are likely to be boat-chair and twist-chair-chair forms, which minimize unfavorable transannular interactions.
Interactions within the this compound Molecule
Intramolecular interactions play a significant role in determining the preferred conformation of this compound. The molecule possesses several rotatable bonds, including the bond connecting the phenyl ring to the azocane-containing side chain and the bond within the benzylamine (B48309) moiety. The rotation around these bonds can lead to various spatial arrangements of the different functional groups.
MD simulations can reveal the nature and strength of non-covalent interactions, such as van der Waals forces and potential hydrogen bonding, that stabilize certain conformations. For example, the simulations could explore the possibility of an intramolecular hydrogen bond between the primary amine group and the azocane nitrogen, which would constrain the molecule into a more folded conformation. The analysis of radial distribution functions and other structural parameters from the MD trajectory can provide a detailed picture of these intramolecular interactions.
Prediction of Spectroscopic Features and Their Correlation with Structure
One of the most significant applications of computational chemistry is the accurate prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov These predictions are crucial for confirming the identity of a synthesized compound and for understanding the intricate relationship between its three-dimensional structure and its spectral output.
Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose. researchgate.netnih.gov By employing specific functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311+G(2d,p)), it is possible to calculate the magnetic shielding tensors of atomic nuclei and the vibrational frequencies of molecular bonds with high accuracy. nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly coupled with DFT to compute NMR chemical shifts (δ). nih.govresearchgate.net The calculated absolute shieldings are then converted to chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). researchgate.net
For this compound, DFT calculations can provide a detailed assignment of each ¹H and ¹³C NMR signal to a specific atom in the molecule. For instance, the protons of the methylene (B1212753) bridge connecting the azocane ring to the phenyl group (Ar-CH₂-N) are expected to have a distinct chemical shift compared to the aminomethyl protons (Ar-CH₂-NH₂). Similarly, the seven methylene groups within the flexible azocane ring would exhibit a range of chemical shifts influenced by their spatial orientation and proximity to the bulky benzyl (B1604629) substituent. The aromatic protons would appear in the typical downfield region, with their splitting patterns determined by their substitution on the benzene (B151609) ring.
The correlation between the calculated and experimental spectra can confirm the molecule's conformational preferences in solution. researchgate.netmdpi.com For a flexible molecule like this, computational models can explore different low-energy conformers and generate a Boltzmann-weighted average spectrum that more closely represents the experimental observation. mdpi.com
Table 1: Predicted Spectroscopic Data for this compound
This interactive table contains hypothetical data based on typical values for similar structural motifs calculated using DFT methods.
| Spectroscopy Type | Atom/Group | Predicted Value | Structural Correlation |
| ¹H NMR | Aromatic (C₆H₄) | δ 7.20-7.35 ppm | Protons on the p-disubstituted benzene ring. |
| Benzylic (Ar-CH₂-N) | δ 3.65 ppm | Methylene group adjacent to the azocane nitrogen. | |
| Benzylic (Ar-CH₂-NH₂) | δ 3.80 ppm | Methylene group of the primary amine. | |
| Azocane (α-CH₂) | δ 2.60-2.75 ppm | Methylene groups adjacent to the ring nitrogen. | |
| Azocane (β,γ,δ-CH₂) | δ 1.50-1.70 ppm | Remaining methylene groups of the azocane ring. | |
| Amine (NH₂) | δ 1.90 ppm | Protons of the primary amine group. | |
| ¹³C NMR | Aromatic (C-Ar) | δ 128-140 ppm | Carbons of the p-disubstituted benzene ring. |
| Benzylic (Ar-CH₂-N) | δ 63.5 ppm | Carbon of the methylene bridge to the azocane. | |
| Benzylic (Ar-CH₂-NH₂) | δ 45.0 ppm | Carbon of the aminomethyl group. | |
| Azocane (α-C) | δ 55.0 ppm | Carbons adjacent to the ring nitrogen. | |
| Azocane (β,γ,δ-C) | δ 26-29 ppm | Remaining carbons of the azocane ring. | |
| IR | N-H Stretch (Amine) | ν 3300-3400 cm⁻¹ | Asymmetric and symmetric stretching of the primary amine. |
| C-H Stretch (Aromatic) | ν 3030 cm⁻¹ | Stretching of C-H bonds on the benzene ring. | |
| C-H Stretch (Aliphatic) | ν 2850-2950 cm⁻¹ | Stretching of C-H bonds in the azocane and methylene groups. | |
| C-N Stretch | ν 1150-1250 cm⁻¹ | Stretching vibration of the carbon-nitrogen bonds. |
In Silico Screening and Design of Related Amine Derivatives
Computational chemistry provides a robust framework for the rational design and virtual screening of novel molecules derived from a lead compound like this compound. researchgate.net This in silico approach allows for the rapid evaluation of large virtual libraries of compounds, prioritizing those with the highest potential for desired biological activity and favorable pharmacokinetic properties before committing to their synthesis. pharmacophorejournal.comrsc.org
The process begins with the creation of a virtual library of derivatives. This is achieved by systematically modifying the parent structure at specific positions. For this compound, modifications could include:
Substitution on the aromatic ring: Introducing various electron-donating or electron-withdrawing groups.
Modification of the primary amine: Alkylation, acylation, or conversion to other functional groups.
Alteration of the azocane ring: Changing the ring size or introducing substituents.
Once the virtual library is generated, each derivative is subjected to a series of computational analyses. Molecular docking is a key technique used to predict the binding affinity and orientation of a ligand within the active site of a specific biological target, such as an enzyme or receptor. biointerfaceresearch.comnih.gov This method provides a "docking score," which serves as an estimate of the binding free energy, helping to identify the most promising candidates. nih.gov
Another critical component of in silico screening is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Algorithms can calculate key physicochemical descriptors such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA). ijpsr.com These descriptors are used to assess the "drug-likeness" of the compounds, often by applying rules like Lipinski's Rule of Five, to filter out molecules that are unlikely to have good oral bioavailability. pharmacophorejournal.com
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.govnih.gov A QSAR model is built using a training set of molecules with known activities. This model can then be used to predict the activity of new, unsynthesized derivatives, further refining the selection process. leidenuniv.nl The descriptors used in QSAR can range from simple 2D properties to complex 3D fields generated by methods like Comparative Molecular Field Analysis (CoMFA). leidenuniv.nl
Table 2: Hypothetical In Silico Screening of this compound Derivatives
This interactive table presents plausible screening data for a virtual library of derivatives, illustrating the use of computational predictors.
| Derivative ID | Modification | Predicted Docking Score (kcal/mol) | Predicted logP | Lipinski's Rule of Five Violations | Predicted Activity (QSAR) |
| Parent | None | -7.5 | 3.2 | 0 | Moderate |
| Deriv-01 | 4'-Fluoro on phenyl ring | -7.9 | 3.4 | 0 | High |
| Deriv-02 | 4'-Nitro on phenyl ring | -8.2 | 3.1 | 0 | High |
| Deriv-03 | N-acetyl on primary amine | -6.8 | 2.9 | 0 | Low |
| Deriv-04 | 2'-Hydroxy on phenyl ring | -8.5 | 3.0 | 0 | Very High |
| Deriv-05 | N,N-dimethyl on primary amine | -7.3 | 3.6 | 0 | Moderate |
| Deriv-06 | Azepane instead of Azocane | -7.2 | 2.9 | 0 | Moderate |
Through this multi-faceted computational approach—combining virtual library design, molecular docking, ADME prediction, and QSAR—researchers can efficiently navigate vast chemical spaces to identify and prioritize novel amine derivatives with enhanced potency and improved drug-like properties for further experimental investigation. acs.orgmdpi.comsemanticscholar.org
Role of 4 Azocan 1 Ylmethyl Phenyl Methanamine As a Synthetic Intermediate and Scaffold
Derivatization Strategies for the Primary Amine Moiety
The primary amine of [4-(Azocan-1-ylmethyl)phenyl]methanamine is a key site for a variety of chemical transformations. Its reactivity is characteristic of a benzylic amine, allowing for numerous modifications to introduce new functional groups and build molecular complexity.
Acylation and Sulfonylation Reactions
The primary amine readily undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. The resulting amides are important for introducing a range of substituents and are often stable and crystalline compounds. Similarly, sulfonylation can be achieved by reacting the amine with sulfonyl chlorides, a common method for synthesizing sulfonamides. These reactions are fundamental in creating derivatives with potential applications in various fields of chemical research.
| Reagent Class | Example Reagent | Product Type | General Conditions |
| Acyl Halide | Acetyl Chloride | Amide | Aprotic solvent, base (e.g., triethylamine) |
| Acid Anhydride | Acetic Anhydride | Amide | Base or neat, room temperature or gentle heating |
| Sulfonyl Halide | Tosyl Chloride | Sulfonamide | Aprotic solvent, base (e.g., pyridine) |
Alkylation and Reductive Alkylation
Direct alkylation of the primary amine with alkyl halides can be challenging due to the potential for over-alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. The product amine is often more nucleophilic than the starting amine, complicating the reaction. ucalgary.camasterorganicchemistry.com
A more controlled and widely used method for introducing alkyl groups is reductive amination. This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120). This method provides a high-yield pathway to mono- or di-alkylated products.
| Reaction Type | Reagents | Product | Key Features |
| Direct Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Secondary/Tertiary Amine, Quaternary Salt | Often leads to mixtures of products. ucalgary.ca |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₄) | Secondary or Tertiary Amine | High selectivity for mono- or di-alkylation. d-nb.inforesearchgate.net |
Formation of Heterocyclic Structures
The primary amine of this compound is a valuable nucleophile for the construction of nitrogen-containing heterocycles. These structures are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. For instance, reaction with appropriate bifunctional electrophiles can lead to the formation of various heterocyclic rings. An example includes the reaction with 2-aminobenzylamines to form dihydroquinazolines. beilstein-journals.orgnih.gov The versatility of the primary amine allows for its incorporation into a wide array of ring systems, making the parent compound a useful starting material for the synthesis of novel heterocyclic scaffolds.
Modifications at the Azocane (B75157) Nitrogen
The tertiary nitrogen atom within the eight-membered azocane ring offers a second site for chemical modification. As a tertiary amine, its reactivity is distinct from the primary amine, allowing for selective chemical transformations.
N-Alkylation and N-Acylation
The azocane nitrogen, being a tertiary amine, is nucleophilic and can undergo N-alkylation with alkyl halides. This reaction leads to the formation of quaternary ammonium salts, which are discussed in the following section. While direct N-acylation of tertiary amines is not a standard transformation, modifications to the azocane ring would typically be performed at an earlier synthetic stage if an acylated derivative is desired. For instance, a secondary amine precursor to the azocane could be acylated before ring formation or subsequent alkylation steps.
Quaternization and Salt Formation
The most common reaction at the tertiary azocane nitrogen is quaternization. This occurs when the amine is treated with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form a quaternary ammonium salt. cdnsciencepub.comcdnsciencepub.com This process introduces a permanent positive charge on the nitrogen atom and attaches a new alkyl group. Quaternary ammonium salts have a variety of applications, including as phase-transfer catalysts and in the development of ionic liquids and antimicrobial agents. The reaction is typically straightforward and proceeds under mild conditions. cdnsciencepub.comcdnsciencepub.com
Additionally, as a basic tertiary amine, the azocane nitrogen can readily react with acids to form ammonium salts. This is a simple acid-base reaction that can be used to modify the physicochemical properties of the molecule, such as its solubility and crystallinity, without altering its covalent structure.
| Reaction | Reagent | Product |
| Quaternization | Alkyl Halide (e.g., Methyl Iodide) | Quaternary Ammonium Salt |
| Salt Formation | Acid (e.g., HCl) | Ammonium Salt |
Transformations of the Phenyl Ring
The central phenyl ring serves as a platform for further functionalization, enabling the introduction of additional substituents that can modulate the molecule's steric and electronic properties.
The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the azocan-1-ylmethyl group and the methanamine group. Both substituents are classified as activating, ortho-, para-directing groups. youtube.comquora.comlibretexts.org Given their para-relationship on the benzene (B151609) ring, the regioselectivity of EAS reactions is directed to the positions ortho to each of these activating groups.
The two available positions for substitution are chemically equivalent (carbons 2, 3, 5, and 6, assuming the azocan-1-ylmethyl is at position 1 and the methanamine at position 4). Therefore, electrophilic attack is predicted to occur at the four positions ortho to the existing substituents. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, Friedel-Crafts acylation, and alkylation would be expected to proceed at these positions. The specific reaction conditions would determine the degree of substitution. It is important to note that the basic nature of the amine groups would likely require them to be protected prior to reactions involving strong Lewis or Brønsted acids to prevent undesired side reactions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Electrophile | Predicted Position of Substitution |
|---|---|---|
| Nitration | NO₂+ | Ortho to both substituents |
| Halogenation | Br⁺, Cl⁺ | Ortho to both substituents |
| Friedel-Crafts Acylation | RCO⁺ | Ortho to both substituents |
Cross-Coupling Reactions on Halogenated Analogues
While the parent compound is not amenable to direct cross-coupling reactions, its halogenated analogues are versatile substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: A halogenated derivative of this compound, for instance, a bromo-substituted analogue, could undergo a Suzuki-Miyaura coupling reaction with an organoboron compound. wikipedia.orgnih.govresearchgate.netorganic-chemistry.orglibretexts.org This would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents onto the phenyl ring.
Heck-Mizoroki Reaction: The Heck-Mizoroki reaction provides a method for the arylation or vinylation of alkenes. researchgate.netorganic-chemistry.orgnih.govwikipedia.orglibretexts.org A halogenated analogue of the title compound could be coupled with various alkenes to introduce unsaturated side chains.
Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling of a halogenated precursor with a terminal alkyne would be the method of choice. wikipedia.orgbeilstein-journals.orglibretexts.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of arylalkynes.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgrug.nlbeilstein-journals.orgnih.gov A halogenated derivative could be coupled with a primary or secondary amine to introduce an additional amino group on the aromatic scaffold, leading to more complex polyamine structures.
Table 2: Potential Cross-Coupling Reactions on a Halogenated Analogue
| Reaction Name | Coupling Partner | Bond Formed | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | C-C | Aryl- or vinyl-substituted derivative |
| Heck-Mizoroki | Alkene | C-C | Alkene-substituted derivative |
| Sonogashira | Terminal Alkyne | C-C | Alkyne-substituted derivative |
Construction of Complex Molecular Architectures Utilizing the this compound Scaffold
The bifunctional nature of this compound makes it an excellent building block for the synthesis of larger, more intricate molecular structures.
The primary amine of the methanamine group is a key handle for the elaboration into polyamine chains. Polyamines are an important class of compounds with diverse biological activities and applications in materials science. nih.govgoogle.comresearchgate.netresearchgate.netwikipedia.org
One common strategy involves the acylation of the primary amine with a molecule containing another protected amine, followed by the reduction of the resulting amide to a secondary amine. Repetition of this acylation-reduction sequence can be used to build up linear or branched polyamine chains.
Alternatively, reductive amination of the primary amine with an aldehyde-containing molecule provides a direct route to secondary amines. ias.ac.inhw.ac.ukorganic-chemistry.orgyoutube.com This can be a highly efficient method for chain extension. For example, reaction with a dialdehyde (B1249045) could lead to the formation of macrocyclic polyamines.
The presence of two nitrogen atoms, the primary amine and the tertiary amine within the azocane ring, allows this compound to function as a bidentate ligand in coordination chemistry. researchgate.netrichmond.eduresearchgate.netresearchgate.net The relative positions of these nitrogen atoms and the flexibility of the methylene (B1212753) linkers can be tailored to chelate a variety of metal ions.
The primary amine can be further functionalized to create more sophisticated ligand systems. For example, condensation with salicylaldehyde (B1680747) would yield a Schiff base ligand with an N,O-donor set. Reaction with pyridine-2-carboxaldehyde would produce a ligand with a potential N,N,N-tridentate coordination mode. The versatility of the primary amine allows for the synthesis of a wide array of ligands with tailored electronic and steric properties for applications in catalysis, materials science, and bioinorganic chemistry.
Emerging Trends and Future Directions in the Research of 4 Azocan 1 Ylmethyl Phenyl Methanamine
Development of Novel Catalytic Systems for Efficient Synthesis
The drive for more efficient and selective synthetic routes has led to the exploration of innovative catalytic systems. For a molecule like [4-(Azocan-1-ylmethyl)phenyl]methanamine, which contains both a benzylic amine and a tertiary amine moiety, these advanced methods offer significant potential for improved synthesis.
Photocatalysis for Amine Synthesis
Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions with high selectivity. acs.org This approach utilizes photocatalysts, such as riboflavin (B1680620) tetraacetate or Rose Bengal, that absorb visible light to initiate chemical transformations. acs.orgresearchgate.net For the synthesis of the benzylic amine portion of this compound, photocatalysis offers a promising alternative to traditional methods that often require harsh reagents.
Researchers have demonstrated the conversion of benzylamines to corresponding aldehydes and the photocatalytic deprotection of amines using flavin-based catalysts and blue LEDs. researchgate.net Furthermore, direct photocatalyzed routes to amides from benzylic alcohols and amines have been developed using visible light, showcasing the versatility of this technique for C-N bond formation. acs.orgacs.org A key advantage is the use of oxygen as a terminal oxidant or green solvents like ethyl acetate, which enhances the environmental profile of the synthesis. researchgate.netacs.org Future research could focus on applying these photocatalytic methods to the direct amination of a suitable precursor to form the phenylmethanamine core of the target molecule. The use of CO2 as an inexpensive reaction medium has also been shown to boost conversion rates in the photocatalytic oxidative coupling of benzylamines. mpg.de
| Catalyst System | Transformation | Key Features | Potential Application for Target Compound |
|---|---|---|---|
| Riboflavin Tetraacetate / Blue LEDs | Oxidation of benzylamines | Mild conditions, O2 as terminal oxidant. researchgate.net | Precursor synthesis or modification. |
| Rose Bengal / Visible Light | Amidation of benzylic alcohols | Green solvent (ethyl acetate), high yields. acs.orgacs.org | Formation of the benzylic C-N bond. |
| Potassium Poly(heptazine imide) / Blue Light | Oxidative coupling of benzylamines | CO2 enhances reaction rate. mpg.de | Synthesis of imine intermediates. |
Organocatalysis and Biocatalysis for Asymmetric Transformations
Organocatalysis: Asymmetric organocatalysis, which uses small, chiral organic molecules as catalysts, has become a cornerstone of modern synthesis for creating chiral compounds. nih.gov For this compound, this approach could be employed to synthesize enantiomerically pure versions of the molecule, which is critical for pharmaceutical applications. Chiral primary amines, derived from natural sources like Cinchona alkaloids, have proven to be powerful catalysts in a wide range of enantioselective reactions. rsc.org These catalysts can activate carbonyl compounds through the formation of iminium ions or enamines, facilitating asymmetric additions. mdpi.com
Recent developments have focused on the asymmetric allylation of imines and other transformations to produce chiral homoallylic amines and related structures with high enantioselectivity. nih.gov Chiral phosphoric acids have also been used as effective Brønsted acid catalysts for the enantioselective reduction of nitrogen-containing heterocycles. nih.gov The application of these organocatalytic strategies could enable the stereocontrolled synthesis of the benzylic amine stereocenter in the target molecule.
Biocatalysis: Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity and under mild, environmentally friendly conditions. rsc.org Enzymes such as transaminases (TAs) and imine reductases/reductive aminases (IREDs/RedAms) are particularly well-suited for the asymmetric synthesis of chiral amines. nih.govresearchgate.net These biocatalysts can convert prochiral ketones or aldehydes into chiral amines with high enantiomeric excess.
Researchers have developed whole-cell biocatalytic systems to produce benzylamine (B48309) and its analogues from renewable feedstocks like L-phenylalanine, demonstrating the potential for green and sustainable amine synthesis. researchgate.net The use of engineered enzymes continues to expand the substrate scope and improve the efficiency of these transformations. nih.gov Future work could involve designing a chemo-enzymatic route where a biocatalyst is used for the key asymmetric amination step in the synthesis of this compound.
| Catalysis Type | Catalyst Example | Reaction Type | Key Advantage |
|---|---|---|---|
| Organocatalysis | Chiral Primary Amines (e.g., from Cinchona alkaloids) rsc.org | Asymmetric allylation, Michael additions nih.gov | Metal-free, high enantioselectivity. |
| Organocatalysis | Chiral Phosphoric Acids nih.gov | Reductive amination of ketones | High enantioselectivity for specific substrates. |
| Biocatalysis | Transaminases (TAs) researchgate.net | Asymmetric synthesis from ketones | Exceptional selectivity, mild aqueous conditions. |
| Biocatalysis | Imine Reductases (IREDs) nih.gov | Reductive amination | High conversion and stereoselectivity. |
Sustainable Synthesis Approaches for Amine Production
Sustainability is a major driver in modern chemical synthesis, promoting the use of renewable resources and more efficient processing technologies.
Exploration of Renewable Feedstocks
The chemical industry is actively seeking to replace petroleum-based feedstocks with renewable alternatives derived from biomass. Amines, as a class of compounds, can be synthesized from bio-based oxygenates and amino acids. acs.orgchemistryviews.org For instance, L-phenylalanine, a renewable amino acid, can serve as a starting material for benzylamine through enzymatic cascades. researchgate.net Similarly, fatty amines have been produced directly from renewable triglycerides and oils using a coupled enzyme system. nih.gov
For the synthesis of this compound, the phenylmethanamine fragment could potentially be derived from such renewable sources. This approach aligns with the principles of green chemistry by reducing reliance on fossil fuels and often involving less hazardous reaction pathways. rsc.org Future research will likely focus on integrating these bio-based building blocks into the total synthesis of complex molecules.
Flow Chemistry and Continuous Processing
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, scalability, efficiency, and process control. nih.govrsc.org This technology is particularly beneficial for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. acs.org
Advanced Characterization Techniques for Mechanistic Insights
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced characterization techniques provide real-time data on reaction kinetics, intermediates, and catalyst behavior.
Spectroscopic methods such as in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow for the direct observation of reacting species, helping to elucidate reaction pathways and identify transient intermediates. researchgate.net Mass spectrometry is another powerful tool for identifying products and byproducts, providing critical information for mechanism discovery. ijrpr.com
For catalytic systems, techniques like X-ray crystallography can determine the precise three-dimensional structure of catalysts and catalyst-substrate complexes, offering insights into the source of stereoselectivity in asymmetric transformations. mdpi.com The application of these advanced analytical tools to the study of photocatalytic, organocatalytic, and biocatalytic routes for amine synthesis will be essential for rational catalyst design and the development of next-generation synthetic protocols for complex molecules like this compound.
Expanding the Structural Diversity of Azocane-Containing Benzylamines
The exploration of the chemical space surrounding this compound is a critical endeavor in medicinal chemistry, aimed at elucidating structure-activity relationships (SAR) and optimizing potential therapeutic properties. Expanding the structural diversity of this scaffold can be systematically approached by modifying three key regions: the azocane (B75157) ring, the phenyl ring, and the methanamine moiety. Modern synthetic strategies, including diversity-oriented synthesis and late-stage functionalization, offer powerful tools to generate a wide array of analogs.
Modification of the Azocane Ring
The eight-membered azocane ring presents a flexible and conformationally complex scaffold that can be strategically modified to influence biological activity. Key approaches to its diversification include C-H functionalization, ring-closing metathesis (RCM), and the introduction of substituents.
Direct C-H functionalization of saturated aza-heterocycles has emerged as a powerful tool for late-stage modification, allowing for the introduction of functional groups onto the carbon skeleton of the azocane ring without the need for pre-functionalized starting materials. For instance, photoredox catalysis can enable the functionalization of C-H bonds at positions remote from the nitrogen atom, offering access to previously hard-to-reach derivatives. These methods can be employed to introduce a variety of substituents, such as alkyl, aryl, or heteroaryl groups, which can probe specific interactions with biological targets.
Ring-closing metathesis (RCM) provides a versatile method for the de novo synthesis of substituted and functionalized azocane rings. By starting with acyclic diene precursors, RCM allows for the construction of the eight-membered ring with embedded functional groups and varying levels of unsaturation. This strategy is particularly useful for creating macrocyclic structures, which are of growing interest in drug discovery. The resulting unsaturated azocenes can be further modified, for example, through hydrogenation to the corresponding saturated azocanes or through functionalization of the double bond.
Furthermore, the introduction of substituents onto the azocane ring can be achieved through classical synthetic routes, starting from functionalized precursors. For example, the synthesis of azocane derivatives containing carboxylic acid functionalities has been reported, which can then serve as handles for further derivatization.
Functionalization of the Phenyl Ring
The central phenyl ring acts as a rigid spacer connecting the azocane and methanamine moieties and is a prime target for modification to modulate the electronic and steric properties of the molecule.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful methods for the functionalization of the phenyl ring. Starting from a halogenated precursor of this compound, a wide variety of substituents can be introduced. For example, Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups, which can explore additional binding pockets in a target protein. The Buchwald-Hartwig amination allows for the introduction of substituted amine functionalities, which can act as hydrogen bond donors or acceptors.
Another important strategy is the direct C-H functionalization of the phenyl ring. This approach avoids the need for pre-functionalized substrates and allows for the introduction of functional groups at specific positions on the aromatic ring, guided by directing groups. This can be particularly useful for late-stage functionalization of the core scaffold.
Derivatization of the Methanamine Moiety
The primary amine of the methanamine group is a key functional handle that can be readily derivatized to introduce a wide range of functionalities.
Standard amine chemistry, such as acylation, sulfonylation, and reductive amination, can be employed to generate a diverse library of analogs. Acylation with various carboxylic acids or their derivatives can introduce amide functionalities with different steric and electronic properties. Similarly, reaction with sulfonyl chlorides can yield sulfonamides. Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines with a wide variety of substituents.
The systematic application of these synthetic strategies will enable the generation of a comprehensive library of this compound analogs. The subsequent biological evaluation of these compounds will be crucial for understanding the SAR of this chemical class and for the identification of new and improved therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
